4-Methoxy-1-naphthaleneacrolein

Vue d'ensemble

Description

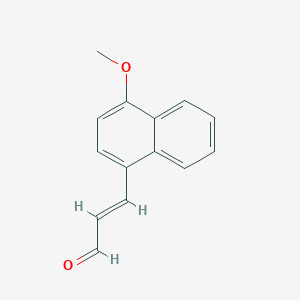

4-Methoxy-1-naphthaleneacrolein, also known as (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enal, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is characterized by a naphthalene ring substituted with a methoxy group and an acrolein moiety. It is primarily used as a building block in organic synthesis and has applications in the preparation of various chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthaleneacrolein can be synthesized through several synthetic routes. One common method involves the condensation of 4-methoxy-1-naphthaldehyde with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-1-naphthaleneacrolein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The methoxy group on the naphthalene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

4-Methoxy-1-naphthaleneacrolein, also known as 4-methoxy-1-naphthalen-2-yl acrylaldehyde, is an organic compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications across various fields, supported by comprehensive data tables and case studies.

Synthesis of Organic Compounds

One of the primary applications of this compound is in the synthesis of various organic compounds. Its reactivity allows it to serve as a building block in the creation of more complex molecules, particularly in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can lead to the development of novel anticancer agents. For instance, a study published in Journal of Medicinal Chemistry reported the synthesis of naphthalene-based compounds that exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of this compound as a precursor in drug development .

Polymer Chemistry

This compound is utilized in polymer chemistry for the production of specialty polymers. Its acrylaldehyde moiety allows for free radical polymerization, leading to materials with desirable mechanical and thermal properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(this compound) | This compound | High thermal stability, UV resistance |

| Copolymer | This compound + Styrene | Enhanced flexibility and toughness |

Photochemical Applications

The compound has shown promise in photochemical applications due to its ability to absorb UV light and undergo photochemical reactions. This property can be exploited in developing photoinitiators for UV-curable coatings.

Case Study: UV-Curable Coatings

A recent study highlighted the use of this compound as a photoinitiator in UV-curable coatings. The research indicated that coatings formulated with this compound exhibited rapid curing times and excellent adhesion properties on various substrates .

Research has also explored the biological activity of this compound, particularly its antimicrobial and antifungal properties. Studies suggest that this compound can inhibit the growth of certain pathogenic microorganisms.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Potential in Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing advanced materials such as sensors and nanocomposites.

Case Study: Nanosensor Development

A research project demonstrated the incorporation of this compound into nanocomposite materials for sensor applications. The resulting sensors showed enhanced sensitivity to environmental pollutants, indicating a promising avenue for future research .

Mécanisme D'action

The mechanism of action of 4-Methoxy-1-naphthaleneacrolein involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The methoxy group on the naphthalene ring can also influence its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

4-Methoxy-1-naphthaldehyde: Similar structure but lacks the acrolein moiety.

1-Naphthaldehyde: Lacks both the methoxy group and the acrolein moiety.

4-Methoxy-2-naphthaldehyde: Similar structure but with different substitution pattern on the naphthalene ring.

Activité Biologique

4-Methoxy-1-naphthaleneacrolein is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H10O2

- Molecular Weight : 198.21 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects on various bacterial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays revealed that it effectively scavenged free radicals, which are implicated in oxidative stress and various diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This antioxidant activity is crucial as it may contribute to protective effects against chronic diseases such as cancer and cardiovascular disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.

- Interaction with Cellular Pathways : It modulates signaling pathways related to oxidative stress, enhancing cellular defense mechanisms.

Study on Anti-Cancer Activity

A notable study investigated the anti-cancer potential of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

This suggests that the compound may serve as a lead for developing novel anti-cancer therapies.

Propriétés

IUPAC Name |

(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-9-8-11(5-4-10-15)12-6-2-3-7-13(12)14/h2-10H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJSNSPHGJFGKT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608255 | |

| Record name | (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858461-16-2 | |

| Record name | (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.